molecular formula C12H14BClF2O2 B8204133 2-Chloro-3,6-difluorophenylboronic acid pinacol ester

2-Chloro-3,6-difluorophenylboronic acid pinacol ester

Cat. No.: B8204133
M. Wt: 274.50 g/mol
InChI Key: MSWLHJPECHYYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,6-difluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran or dichloromethane

    Temperature: Room temperature to reflux

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Continuous flow systems: To ensure consistent quality and yield

    Purification: Crystallization or column chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: Formation of biaryl compounds

    Protodeboronation: Removal of the boronic ester group

    Oxidation: Conversion to phenols or quinones

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water

    Protodeboronation: Acids like hydrochloric acid or sulfuric acid

    Oxidation: Hydrogen peroxide or other oxidizing agents

Major Products

    Biaryl Compounds: From Suzuki–Miyaura coupling

    Phenols: From oxidation reactions

    Hydrocarbons: From protodeboronation

Scientific Research Applications

2-Chloro-3,6-difluorophenylboronic acid pinacol ester is used in various scientific research applications:

    Chemistry: As a reagent in the synthesis of complex organic molecules

    Biology: In the development of boron-containing drugs and probes

    Medicine: For the synthesis of pharmaceuticals and diagnostic agents

    Industry: In the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The compound acts as a nucleophile in Suzuki–Miyaura coupling, where it reacts with electrophilic palladium complexes to form carbon-carbon bonds. The molecular targets and pathways involved include:

    Palladium Catalysts: Facilitating the transmetalation step

    Bases: Enhancing the reactivity of the boronic ester

Comparison with Similar Compounds

2-Chloro-3,6-difluorophenylboronic acid pinacol ester is compared with other similar compounds such as:

  • 3-Chloro-2,6-difluorophenylboronic acid
  • 2-Chloro-4,5-difluorophenylboronic acid
  • 2-Bromo-3,6-difluorophenylboronic acid

Uniqueness

  • Stability : Higher stability compared to other boronic acids
  • Reactivity : Enhanced reactivity in Suzuki–Miyaura coupling
  • Versatility : Broad range of applications in various fields

These features make this compound a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWLHJPECHYYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.